cis-Resveratrol 3-O-glucuronide

Descripción general

Descripción

Synthesis Analysis

The synthesis of cis-resveratrol 3-O-glucuronide involves the glucuronidation of resveratrol. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the human body. Specifically, resveratrol is glucuronidated to form two main glucuronides: 3-O- and 4'-O-glucuronides. The glucuronidation is regio- and stereoselective, occurring at a faster rate with the cis-isomer and preferring the 3-position on both isomers (Aumont et al., 2001). A concise synthesis pathway for these glucuronide conjugates has been described, utilizing strategies such as Heck coupling (Learmonth, 2003).

Molecular Structure Analysis

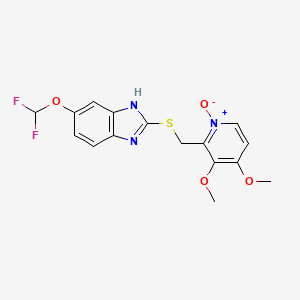

The molecular structure of this compound has been characterized by LC-MS and proton NMR techniques, confirming its glucuronidation at the 3-position. The structure elucidates the addition of a glucuronic acid moiety to resveratrol, enhancing its polarity and biological availability for excretion (Aumont et al., 2001).

Chemical Reactions and Properties

This compound undergoes metabolic transformations primarily through glucuronidation, a phase II metabolic reaction. This modification significantly alters its chemical properties, increasing its solubility in water and facilitating its excretion from the body. The glucuronidation reaction is selective and efficient, with specific UGT isoforms catalyzing the process (Aumont et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are influenced by its glucuronidated structure. The addition of a glucuronic acid moiety increases its hydrophilicity compared to its parent compound, resveratrol. This alteration enhances its solubility in aqueous solutions, making it more readily excreted by the kidneys.

Chemical Properties Analysis

The chemical properties of this compound reflect its role as a metabolite of resveratrol. The glucuronidation process imparts the compound with properties that facilitate its elimination from the body, such as increased water solubility. Moreover, this modification may affect its bioactivity compared to the parent compound, altering its interaction with biological targets and its overall bioavailability (Aumont et al., 2001).

Aplicaciones Científicas De Investigación

Glucuronidation of cis- and trans-Resveratrol : Both cis- and trans-resveratrol undergo glucuronidation, a metabolic process where glucuronic acid is added to a substance, in human liver microsomes. This process is regio- and stereoselective, occurring at a faster rate with the cis-isomer and predominantly at the 3-position on both isomers. This glucuronidation is catalyzed by various UDP-glucuronosyltransferase (UGT) isoforms, with significant differences in activity among the isoforms (Aumont et al., 2001).

Glucuronidation in Rat Brain and Astrocytes : Similar glucuronidation processes occur in rat brain, olfactory mucosa, and cultured astrocytes. These tissues can form resveratrol glucuronides, although to a lesser extent compared to the liver. The study also found that in inflammatory conditions, the glucuronidation of trans-resveratrol is enhanced in astrocytes (Sabolovic et al., 2007).

Glucuronidation in the Human Gastrointestinal Tract : The human gastrointestinal tract contributes significantly to the glucuronidation of cis- and trans-resveratrol. Different segments of the GI tract and certain UGT isoforms show varying rates of glucuronidation for the two isomers. This suggests the importance of the GI tract in the first-pass metabolism of these polyphenols (Sabolovic et al., 2006).

Effects of UGT Polymorphisms on Glucuronidation : Variations in the UGT1A6 and UGT1A1 genotypes influence the glucuronidation of cis-resveratrol. These genetic variations lead to differences in the activity of the respective enzymes and thus in the metabolism of resveratrol (Iwuchukwu et al., 2009).

Synthesis of Resveratrol Glucuronides : The synthesis of regioisomeric 3-O-β-d- and 4‘-O-β-d-glucuronide conjugates of trans-resveratrol has been achieved. This is important for creating reference standards for identifying and quantifying these significant metabolites in preclinical studies (Learmonth, 2003).

Mecanismo De Acción

“Cis-Resveratrol 3-O-glucuronide” is a metabolite of cis-resveratrol (cRes). Both isomers of resveratrol bind to human tyrosyl-tRNA synthetase (TyrRS), but only the cis-isomer evokes a unique structural change at the active site to promote its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD±dependent stress response .

Direcciones Futuras

The metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value . Studies in Alzheimer’s patients and in mucopolysaccharidosis type 1 (MPS 1) are currently in development to test the effect this improved bioavailability has on those patient populations .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: this compound is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of this compound is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can this compound be found in the bloodstream after consuming red wine?

A2: Yes, research has identified this compound in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including this compound, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)